molecular formula C22H27N7O2 B15117657 3-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-6-(piperidin-1-yl)pyridazine

3-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-6-(piperidin-1-yl)pyridazine

Cat. No.: B15117657
M. Wt: 421.5 g/mol
InChI Key: QGQBMDXTBNQAHG-UHFFFAOYSA-N
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Description

3-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-6-(piperidin-1-yl)pyridazine is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an imidazo[1,2-b]pyridazine core, which is a fused heterocyclic system, and various functional groups that contribute to its unique chemical properties.

Preparation Methods

The synthesis of 3-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-6-(piperidin-1-yl)pyridazine involves multiple steps, including the formation of the imidazo[1,2-b]pyridazine core and subsequent functionalization. One common synthetic route involves the reaction of 6-chloroimidazo[1,2-b]pyridazine with a substituted phenol in the presence of cesium carbonate and a catalytic amount of copper iodide in dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves the inhibition of specific kinases, such as transforming growth factor-β activated kinase (TAK1). TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis. The compound binds to the kinase’s active site, inhibiting its enzymatic activity and thereby affecting downstream signaling pathways .

Comparison with Similar Compounds

Similar compounds include other imidazo[1,2-b]pyridazine derivatives, such as 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine . These compounds share the imidazo[1,2-b]pyridazine core but differ in their substituents, which can significantly affect their biological activity and chemical properties. The unique combination of functional groups in 3-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-6-(piperidin-1-yl)pyridazine contributes to its distinct pharmacological profile and potential therapeutic applications.

Properties

Molecular Formula

C22H27N7O2

Molecular Weight

421.5 g/mol

IUPAC Name

[4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidin-1-yl]-(6-piperidin-1-ylpyridazin-3-yl)methanone

InChI

InChI=1S/C22H27N7O2/c30-22(18-4-5-20(25-24-18)27-11-2-1-3-12-27)28-13-8-17(9-14-28)16-31-21-7-6-19-23-10-15-29(19)26-21/h4-7,10,15,17H,1-3,8-9,11-14,16H2

InChI Key

QGQBMDXTBNQAHG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)C(=O)N3CCC(CC3)COC4=NN5C=CN=C5C=C4

Origin of Product

United States

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